Patent-Origin and Chemical Scaffold Differentiation
P2X3-IN-1 is not a generic P2X3 inhibitor but a specific exemplified compound ('Example 7') from WO2022175514 A1, assigned a distinct morpholine-containing pyridotriazolopyrimidine-dione scaffold [1]. This structural lineage differs fundamentally from clinically advanced P2X3 antagonists: gefapixant (MK-7264) is a diaminopyrimidine derivative ; camlipixant (BLU-5937) is an imidazopyridine-based scaffold with a reported pIC₅₀ of 7.6 (IC₅₀ ≈ 25 nM) for hP2X3 [2]; and eliapixant (BAY 1817080) is a distinct chemotype with an IC₅₀ of 8 nM for hP2X3 .
| Evidence Dimension | Chemical scaffold and patent origin |
|---|---|
| Target Compound Data | Morpholine-containing pyridotriazolopyrimidine-dione (Example 7 of WO2022175514) |
| Comparator Or Baseline | Gefapixant: diaminopyrimidine; Camlipixant: imidazopyridine; Eliapixant: proprietary chemotype |
| Quantified Difference | Not applicable (qualitative structural differentiation) |
| Conditions | Patent literature and public structural disclosures |
Why This Matters
Procurement decisions for SAR studies or chemical biology applications require confirmation of the exact chemotype and patent provenance, as scaffold differences predict divergent off-target profiles and intellectual property landscapes.
- [1] Koppitz M, et al. Preparation of N-(pyridin-2-yl)acetamides as P2X3 inhibitors. World Intellectual Property Organization, WO2022175514 A1. 2022-08-25. View Source
- [2] Camlipixant (BLU-5937). IUPHAR/BPS Guide to Pharmacology. pIC₅₀ 7.6 (IC₅₀ 25 nM) for hP2X3. View Source
